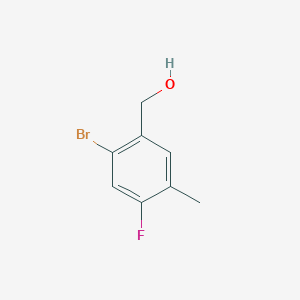![molecular formula C18H27BrN2O2 B12441230 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine CAS No. 887584-56-7](/img/structure/B12441230.png)
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an ethylamino substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine ring is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Ethylation: The brominated phenyl ring is then reacted with an ethylamine derivative to introduce the ethylamino group.
Coupling: The protected piperidine is coupled with the brominated phenyl-ethylamine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylamino group.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection yields the free amine form of the compound.
Scientific Research Applications
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromophenyl and ethylamino groups allows for specific interactions with these targets, leading to modulation of their activity. The Boc group can be removed to expose the free amine, which can further interact with biological molecules.
Comparison with Similar Compounds
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine can be compared with other similar compounds, such as:
1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine: Similar structure but with the bromine atom at the para position.
1-Boc-3-[2-(3-chloro-phenyl)-ethylamino]-piperidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-3-[2-(3-methyl-phenyl)-ethylamino]-piperidine: Similar structure but with a methyl group instead of bromine.
These compounds share similar synthetic routes and chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the substituents on the phenyl ring.
Properties
CAS No. |
887584-56-7 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-8-16(13-21)20-10-9-14-6-4-7-15(19)12-14/h4,6-7,12,16,20H,5,8-11,13H2,1-3H3 |
InChI Key |
HIYHTVMFEBBJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



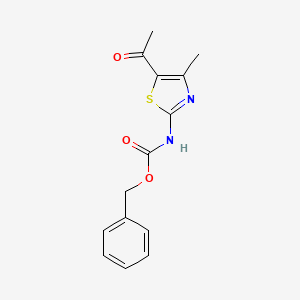
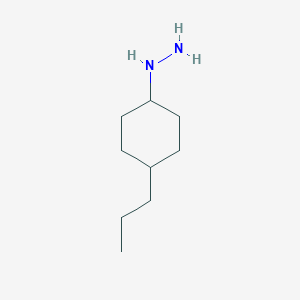
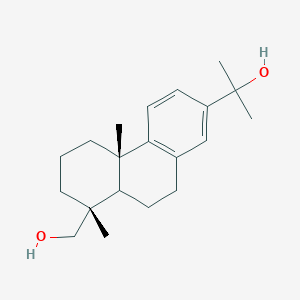
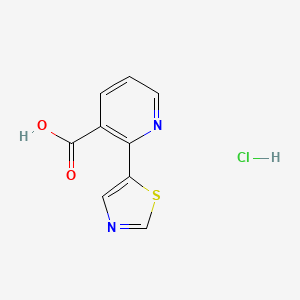
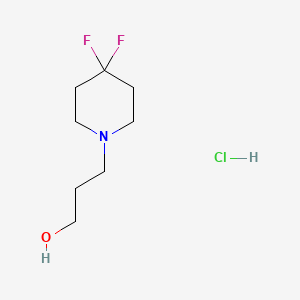


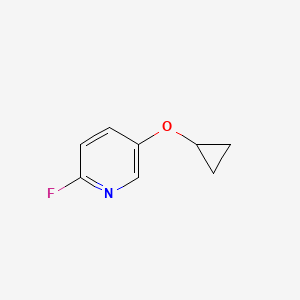

![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
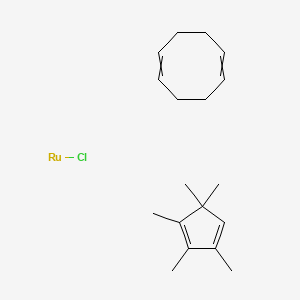
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
